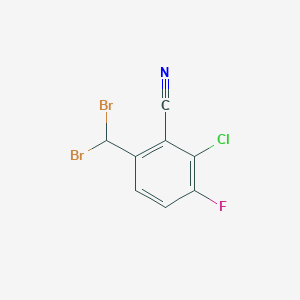

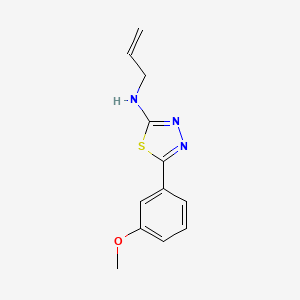

![molecular formula C8H4BrNO3 B1345030 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 331646-98-1](/img/structure/B1345030.png)

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione

Vue d'ensemble

Description

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that is part of a broader class of oxazine derivatives. These compounds are characterized by their heterocyclic structure containing oxygen and nitrogen atoms within the ring. The presence of a bromine atom at the 8th position of the oxazine ring is a defining feature of this compound, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of oxazine derivatives can be achieved through various methods. For instance, the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature results in a good yield of a related compound, demonstrating the reactivity of the oxazine ring with amines . Similarly, the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from bromopyruvate and triazine-diones indicates that bromocarbonyl compounds can be key intermediates in the formation of oxazine derivatives .

Molecular Structure Analysis

The molecular structure of oxazine derivatives can be quite complex. For example, the crystal structure of an 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine shows an envelope-configured oxazine ring with a fused 8-bromo-1,3-diphenyl group and two bonded phenyl rings, which are not coplanar with each other . This suggests that the substitution pattern on the oxazine ring can significantly affect the overall geometry of the molecule.

Chemical Reactions Analysis

Oxazine derivatives can participate in various chemical reactions. The [4+2]-cycloaddition reaction of a ketene containing both acyl and imidoyl groups to an aldehyde is an example of how oxazine derivatives can be synthesized through cycloaddition reactions . Additionally, the reaction of an oxadiazolo[3,4-c][1,4]benzoxazin-1-one derivative with a phenylboronic acid in the presence of a palladium catalyst illustrates the potential for cross-coupling reactions to modify the oxazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazine derivatives are influenced by their molecular structure. The presence of bromine, a heavy atom, can affect the compound's density and boiling point. The crystal packing of these molecules can be stabilized by weak C—H∙∙∙π interactions, as seen in the crystal structure of the 8-bromo-1,3-diphenyl oxazine derivative . The electronic properties of the oxazine ring, such as its ability to participate in π–π interactions and hydrogen bonding, are also important factors that determine the compound's solubility and reactivity.

Applications De Recherche Scientifique

Applications antibactériennes

Les composés benzoxaziniques ont été reconnus pour leurs propriétés antibactériennes . Bien que des données spécifiques sur la 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione ne soient pas détaillées, sa similarité structurelle avec d’autres benzoxazines suggère une utilisation potentielle dans le développement de nouveaux agents antibactériens.

Activité anticancéreuse

Des composés similaires ont montré des activités anticancéreuses . Le substituant brome dans la this compound pourrait être exploré pour le ciblage sélectif des cellules cancéreuses en raison de son potentiel de remplacement bioisostérique dans la conception de médicaments.

Potentiel antithrombotique

La classe des benzoxazines a été associée à des effets antithrombotiques . La recherche sur la this compound pourrait permettre de nouvelles découvertes sur la prévention des caillots sanguins.

Propriétés anticonvulsivantes

Les benzoxazines ont été étudiées pour leurs propriétés anticonvulsivantes . Ce composé pourrait être prometteur pour le traitement de l’épilepsie ou la gestion des crises.

Antagonisme des récepteurs de la sérotonine

Certaines benzoxazines agissent comme des antagonistes des récepteurs de la sérotonine . Ce composé pourrait être étudié pour ses effets sur les niveaux de sérotonine et les troubles associés.

Modulation des canaux potassiques

Les benzoxazines ont été utilisées comme des ouvreurs de canaux potassiques sélectifs de la vessie . La recherche sur la this compound pourrait contribuer aux traitements de la dysfonction de la vessie.

Agonisme de la dopamine

La capacité des benzoxazines à agir comme des agonistes de la dopamine suggère que ce composé pourrait être pertinent dans le traitement de maladies telles que la maladie de Parkinson .

Inhibition de la PI3Kinase

Les benzoxazines ont montré une activité en tant qu’inhibiteurs de la PI3Kinase , une enzyme impliquée dans la croissance et la survie des cellules. Les effets de ce composé sur cette voie pourraient être précieux pour la recherche sur le cancer.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been studied for their anticancer activity

Mode of Action

Similar compounds have been shown to exhibit anticancer activity . The mechanism of action could involve interactions with cellular targets leading to changes in cell proliferation and survival, but this is speculative and would need to be confirmed through experimental studies.

Biochemical Pathways

Given the potential anticancer activity of similar compounds , it’s possible that this compound could affect pathways related to cell proliferation, apoptosis, or DNA repair

Result of Action

Similar compounds have shown anticancer activity , suggesting that this compound may also have potential effects on cell proliferation and survival

Analyse Biochimique

Biochemical Properties

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. For instance, this compound has been observed to inhibit the activity of certain proteases, thereby affecting protein degradation processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has been reported to induce apoptosis and inhibit cell proliferation . These effects are mediated through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic regulators .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental context. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound has been shown to modulate the levels of various metabolites, including amino acids and nucleotides . These effects on metabolic pathways can have significant implications for cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytoskeletal proteins, which can influence its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications can direct the compound to specific organelles, where it can exert its biochemical effects.

Propriétés

IUPAC Name |

8-bromo-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJWMRDVBYWGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649688 | |

| Record name | 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331646-98-1 | |

| Record name | 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

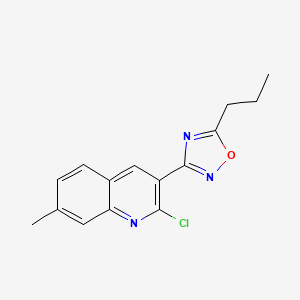

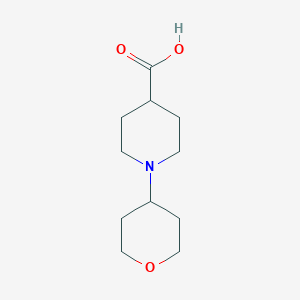

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

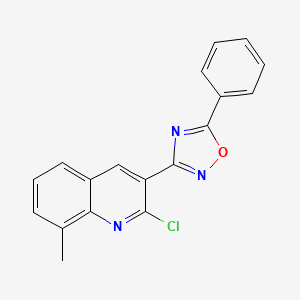

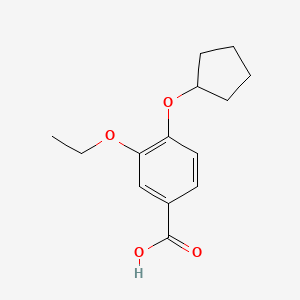

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

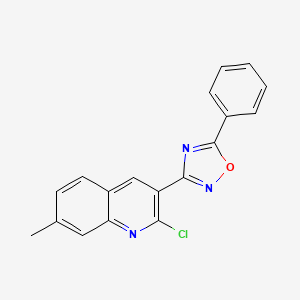

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

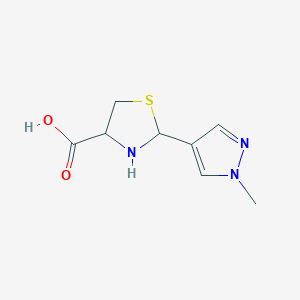

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)